Cas no 2138069-01-7 (2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline)

2,3-Dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic compound featuring an aniline core substituted with a 1,2,4-triazole moiety and two methyl groups at the 2- and 3-positions. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both an amine and a triazole group allows for diverse derivatization, enabling applications in the development of biologically active molecules. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. The compound is typically characterized by high purity and stability, facilitating its use in precision chemical synthesis.
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline structure
2138069-01-7 structure
Product name:2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
CAS No:2138069-01-7
MF:C10H12N4
MW:188.22908115387
CID:6288327
PubChem ID:165495387

2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
    • 2138069-01-7
    • EN300-1142533
    • Inchi: 1S/C10H12N4/c1-6-3-8(4-9(11)7(6)2)10-12-5-13-14-10/h3-5H,11H2,1-2H3,(H,12,13,14)
    • InChI Key: OSIFYEQUZFGZEE-UHFFFAOYSA-N
    • SMILES: NC1=CC(C2=NC=NN2)=CC(C)=C1C

Computed Properties

  • Exact Mass: 188.106196400g/mol
  • Monoisotopic Mass: 188.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 67.6Ų

2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142533-2.5g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142533-0.1g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142533-5.0g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7
5g
$2152.0 2023-06-09
Enamine
EN300-1142533-5g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142533-1.0g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7
1g
$743.0 2023-06-09
Enamine
EN300-1142533-10.0g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7
10g
$3191.0 2023-06-09
Enamine
EN300-1142533-0.05g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142533-1g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
1g
$743.0 2023-10-26
Enamine
EN300-1142533-10g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142533-0.5g
2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline
2138069-01-7 95%
0.5g
$713.0 2023-10-26

Additional information on 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline

Recent Advances in the Study of 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 2138069-01-7)

In recent years, the compound 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 2138069-01-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole-aniline structure, has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The following research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its current status in scientific research.

The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline. Researchers have employed a combination of in vitro and in vivo assays to evaluate its efficacy against a range of bacterial and fungal pathogens. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against drug-resistant strains of Staphylococcus aureus and Candida albicans, with minimal cytotoxicity to mammalian cells. The study attributed this selective toxicity to the compound's ability to disrupt microbial cell wall synthesis through inhibition of key enzymatic pathways.

Beyond its antimicrobial properties, 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline has also been investigated for its potential in oncology. A recent preclinical study highlighted its role as a modulator of apoptosis in cancer cells, particularly those with dysregulated signaling pathways such as PI3K/AKT and MAPK. The compound was found to induce cell cycle arrest and promote caspase-dependent apoptosis in various cancer cell lines, including breast and lung carcinomas. These findings suggest that further optimization of this scaffold could yield promising candidates for targeted cancer therapy.

From a chemical perspective, synthetic routes to 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline have been refined to improve yield and scalability. Recent advancements in catalytic methods, particularly the use of transition metal-catalyzed cross-coupling reactions, have enabled more efficient access to this compound and its derivatives. Additionally, computational studies have provided insights into the structure-activity relationships (SAR) of this class of molecules, guiding the design of analogs with enhanced potency and selectivity.

In conclusion, the growing body of research on 2,3-dimethyl-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 2138069-01-7) underscores its potential as a versatile scaffold in drug discovery. While significant progress has been made in understanding its biological activities and synthetic accessibility, further studies are needed to fully exploit its therapeutic potential. Future research directions may include the development of prodrug formulations, combination therapies, and targeted delivery systems to address current limitations and optimize clinical applicability.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.